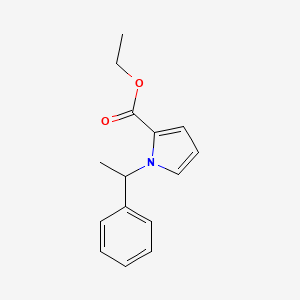

Ethyl 1-(1-phenylethyl)pyrrole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 1-(1-phenylethyl)pyrrole-2-carboxylate is an organic compound with the molecular formula C15H17NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-1-(1-Phenylethyl)pyrrol-2-carboxylat umfasst typischerweise die Reaktion von Ethylpyrrol-2-carboxylat mit 1-Phenylethylbromid unter basischen Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Kaliumcarbonat in einem aprotischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt .

Industrielle Produktionsverfahren

Der allgemeine Ansatz würde wahrscheinlich ähnliche Synthesewege wie in Laboreinstellungen umfassen, mit Optimierungen für die Skalierung, wie z. B. kontinuierliche Strömungsreaktoren und effizientere Reinigungstechniken .

Analyse Chemischer Reaktionen

Reaktionstypen

Ethyl-1-(1-Phenylethyl)pyrrol-2-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann zu entsprechenden Pyrrol-2-carboxylatderivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können es in verschiedene Pyrrol-Derivate umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Pyrrolring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden typischerweise verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden unter basischen oder sauren Bedingungen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Pyrrol-2-Carbonsäuren liefern, während Substitutionsreaktionen verschiedene N-substituierte Pyrrol-Derivate erzeugen können .

Wissenschaftliche Forschungsanwendungen

Ethyl-1-(1-Phenylethyl)pyrrol-2-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Diese Verbindung kann zur Untersuchung biologischer Systeme und als potenzieller Leitstoff in der Wirkstoffforschung eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-1-(1-Phenylethyl)pyrrol-2-carboxylat, insbesondere in seiner Rolle als sedatives Hypnotikum, beinhaltet seine Interaktion mit Gamma-Aminobuttersäure (GABA)-Rezeptoren im zentralen Nervensystem. Es verstärkt die Aktivität dieser Rezeptoren, was zu einer erhöhten inhibitorischen Neurotransmission führt und zu sedativen Wirkungen führt. Im Gegensatz zu einigen verwandten Verbindungen hemmt es die Steroidsynthese nicht signifikant, was es zu einer sichereren Alternative für bestimmte medizinische Anwendungen macht .

Wirkmechanismus

The mechanism of action of Ethyl 1-(1-phenylethyl)pyrrole-2-carboxylate, particularly in its role as a sedative hypnotic, involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the activity of these receptors, leading to increased inhibitory neurotransmission and resulting in sedative effects. Unlike some related compounds, it does not significantly inhibit steroid synthesis, making it a safer alternative for certain medical applications .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Etomidat: Ein sedatives Hypnotikum, das ebenfalls auf GABA-Rezeptoren wirkt, aber erhebliche Nebenwirkungen im Zusammenhang mit der Hemmung der Steroidsynthese hat.

Pyrrol-2-carboxylatderivate: Verschiedene Derivate mit unterschiedlichen Substituenten am Pyrrolring, jedes mit einzigartigen Eigenschaften und Anwendungen

Einzigartigkeit

Ethyl-1-(1-Phenylethyl)pyrrol-2-carboxylat ist einzigartig aufgrund seines ausgewogenen Profils aus Wirksamkeit und Sicherheit. Es behält die vorteilhaften Eigenschaften verwandter Verbindungen wie Etomidat bei, aber mit einem deutlich geringeren Risiko der Hemmung der Steroidsynthese, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung in der medizinischen Chemie macht .

Eigenschaften

Molekularformel |

C15H17NO2 |

|---|---|

Molekulargewicht |

243.30 g/mol |

IUPAC-Name |

ethyl 1-(1-phenylethyl)pyrrole-2-carboxylate |

InChI |

InChI=1S/C15H17NO2/c1-3-18-15(17)14-10-7-11-16(14)12(2)13-8-5-4-6-9-13/h4-12H,3H2,1-2H3 |

InChI-Schlüssel |

YRYOWTHHYBWOJL-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC=CN1C(C)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.